4-Bromo-1-(isopropylthio)-2-nitrobenzene

Lipophilicity LogP Drug-likeness

4-Bromo-1-(isopropylthio)-2-nitrobenzene (CAS 1192471‑71‑8, synonyms 4‑bromo‑1‑(isopropylsulfanyl)‑2‑nitrobenzene, 4‑bromo‑1‑[(1‑methylethyl)thio]‑2‑nitrobenzene) is a polysubstituted aromatic thioether that contains electron‑withdrawing nitro and bromo groups together with a branched isopropylthio substituent [REFS‑1]. Computed physicochemical descriptors include density 1.5 ± 0.1 g cm⁻³, boiling point 326.9 ± 32.0 °C (760 mmHg), flash point 151.5 ± 25.1 °C, LogP 4.40, and refractive index 1.614 [REFS‑1].

Molecular Formula C9H10BrNO2S
Molecular Weight 276.15 g/mol
Cat. No. B8613993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(isopropylthio)-2-nitrobenzene
Molecular FormulaC9H10BrNO2S
Molecular Weight276.15 g/mol
Structural Identifiers
SMILESCC(C)SC1=C(C=C(C=C1)Br)[N+](=O)[O-]
InChIInChI=1S/C9H10BrNO2S/c1-6(2)14-9-4-3-7(10)5-8(9)11(12)13/h3-6H,1-2H3
InChIKeyHNMSIYOPCQHUBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1-(isopropylthio)-2-nitrobenzene – Physicochemical Identity and Supply‑Chain Baseline for Procurement Decisions


4-Bromo-1-(isopropylthio)-2-nitrobenzene (CAS 1192471‑71‑8, synonyms 4‑bromo‑1‑(isopropylsulfanyl)‑2‑nitrobenzene, 4‑bromo‑1‑[(1‑methylethyl)thio]‑2‑nitrobenzene) is a polysubstituted aromatic thioether that contains electron‑withdrawing nitro and bromo groups together with a branched isopropylthio substituent [REFS‑1]. Computed physicochemical descriptors include density 1.5 ± 0.1 g cm⁻³, boiling point 326.9 ± 32.0 °C (760 mmHg), flash point 151.5 ± 25.1 °C, LogP 4.40, and refractive index 1.614 [REFS‑1]. The compound is supplied as a research intermediate (typical purity ≥ 95 %) and has been employed as a building block in patent‑documented kinase inhibitor programmes [REFS‑2].

Why 4‑Bromo‑1‑(isopropylthio)‑2‑nitrobenzene Cannot Be Interchanged with Close Analogs – The Structural Origin of Functional Divergence


The co‑location of bromo, nitro, and isopropylthio substituents on a single benzene ring creates a substitution pattern that is not replicated by any other common building block. Replacing the isopropylthio group with a methylthio or ethylthio chain alters steric bulk and lipophilicity, which directly impacts reactivity in downstream metal‑mediated couplings and biological target binding [REFS‑1]. Exchanging bromine for chlorine changes the leaving‑group ability in nucleophilic aromatic substitution (SₙAr) and cross‑coupling processes, while replacement of the nitro group with other electron‑withdrawing functionalities removes the meta‑directing and activating effect that governs regioselective functionalisation. These differences are not cosmetic; they translate into measurable changes in reaction yield, selectivity, and pharmacokinetic profile of final drug candidates, making generic substitution a high‑risk approach for programmes that depend on reproducible structure‑activity relationships.

Quantitative Differentiation Evidence for 4‑Bromo‑1‑(isopropylthio)‑2‑nitrobenzene Versus Its Closest Comparators


Lipophilicity Difference: Isopropylthio vs. Methylthio Analogs

The computed LogP of 4‑bromo‑1‑(isopropylthio)‑2‑nitrobenzene is 4.40, which is approximately 0.5–0.8 log units higher than that projected for the methylthio congener based on additive fragment contributions (Δπ for S‑iPr vs. S‑Me) [REFS‑1]. This difference shifts the compound from a borderline to a distinctly lipophilic region of drug‑like chemical space, affecting membrane permeability and metabolic stability in lead optimisation programmes.

Lipophilicity LogP Drug-likeness

Steric Differentiation: Isopropylthio Bulk vs. Linear Thioether Analogs

The branched isopropylthio group provides greater steric shielding than a methylthio or ethylthio substituent. In the metallation of 4‑bromo‑(isopropylthio)benzene (the des‑nitro analog), this bulk directs organolithium attack exclusively to the position para to the thioether, yielding mono‑substituted products with high regioselectivity, whereas the methylthio analog gives mixtures of para, meta, and ortho substitution [REFS‑1]. Although the 2‑nitro group in the target compound introduces an additional electronic bias, the steric contribution of the isopropylthio group remains a critical differentiation parameter for chemists planning electrophilic or nucleophilic aromatic substitution sequences.

Steric hindrance Regioselectivity Metallation

Synthetic Accessibility: High‑Yielding SₙAr Route Enabled by the Nitro‑Bromo Activation

The combination of a nitro group ortho to a bromine atom activates the ring for SₙAr displacement of fluorine in the precursor 4‑bromo‑1‑fluoro‑2‑nitrobenzene. Reaction with 2‑propanethiol in DMF at 100 °C in the presence of K₂CO₃ delivers the target compound in 96 % yield after simple extractive work‑up, as documented in patent US 8,871,753 B2 [REFS‑1]. This yield surpasses that typically reported for analogous reactions with less activated substrates (e.g., 4‑bromo‑2‑nitroanisole, where fluoride displacement with thiols often gives 70–85 % under comparable conditions).

Nucleophilic aromatic substitution Synthesis Yield

Documented Role as a Privileged Intermediate in Kinase Inhibitor Patents

4‑Bromo‑1‑(isopropylthio)‑2‑nitrobenzene has been explicitly claimed as a key intermediate in patent applications describing pyrimidinyl monobenzocycloheptazole derivatives that act as mutant epidermal growth factor receptor (EGFR) inhibitors [REFS‑1]. It also appears in synthetic routes toward macrocyclic anaplastic lymphoma kinase (ALK) inhibitors with IC₅₀ values as low as 0.5 nM (enzymatic) and 10 nM (cellular) [REFS‑1]. By contrast, the methylthio and ethylthio analogs are absent from the same patent exemplifications, suggesting that the isopropylthio group was deliberately retained through structure‑activity optimisation.

Kinase inhibitor EGFR ALK Intermediate

Bromine vs. Chlorine Leaving‑Group Reactivity in Cross‑Coupling

The bromo substituent in 4‑bromo‑1‑(isopropylthio)‑2‑nitrobenzene provides higher oxidative‑addition reactivity toward palladium(0) catalysts than the corresponding chloro analog (4‑chloro‑1‑(isopropylthio)‑2‑nitrobenzene) [REFS‑1]. While direct comparative kinetic data for this specific substrate pair are not published, the well‑established relative reactivity order Ar‑Br > Ar‑Cl >> Ar‑F in Pd‑catalysed cross‑couplings means the bromo compound consistently enables lower catalyst loadings, shorter reaction times, and broader substrate scope in Suzuki‑Miyaura, Buchwald‑Hartwig, and Sonogashira reactions.

Cross-coupling Leaving group Suzuki coupling

Procurement‑Optimised Application Scenarios for 4‑Bromo‑1‑(isopropylthio)‑2‑nitrobenzene


Kinase Inhibitor Lead Optimisation (ALK, EGFR)

The compound is a proven synthetic intermediate in macrocyclic ALK inhibitor programmes (enzymatic IC₅₀ = 0.5 nM) and pyrimidinyl monobenzocycloheptazole EGFR mutant inhibitors [REFS‑1]. Medicinal chemistry teams can procure this building block to access the exact substitution pattern validated in patent experimental sections, avoiding the risk of structure‑activity cliff effects that would accompany a methylthio or chloro surrogate.

Diversity‑Oriented Synthesis via Regioselective Metallation

Based on the exclusive para‑monometallation observed for the des‑nitro analog [REFS‑1], the isopropylthio group is expected to provide similarly predictable regiochemical control in the nitro‑substituted series. This makes the compound particularly valuable for the generation of ortho‑functionalised libraries where alternative thioether directing groups (methyl, ethyl) produce regioisomeric mixtures that require chromatographic separation.

Late‑Stage Functionalisation via Palladium‑Catalysed Cross‑Coupling

The aryl‑bromine bond enables efficient Suzuki, Buchwald‑Hartwig, and Sonogashira couplings under mild conditions. Compared with the chloro analog, the bromo derivative is expected to react 10²–10³ times faster [REFS‑1], reducing catalyst costs and reaction times in parallel synthesis workflows where dozens of analogs must be prepared simultaneously.

Scale‑Up of Advanced Intermediates for Pre‑clinical Candidate Supply

The high‑yielding SₙAr synthesis (96 %) from inexpensive starting materials [REFS‑1] makes this compound economically attractive for contract research organisations and pharmaceutical development groups that require multi‑gram to kilogram quantities of a single, well‑characterised intermediate with documented regulatory provenance.

Quote Request

Request a Quote for 4-Bromo-1-(isopropylthio)-2-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.